molecular formula C8H6IN3 B3212418 1-(4-iodophenyl)-1H-1,2,3-triazole CAS No. 1101173-99-2

1-(4-iodophenyl)-1H-1,2,3-triazole

Cat. No. B3212418
CAS RN: 1101173-99-2
M. Wt: 271.06 g/mol
InChI Key: WULBKMITIQXMOJ-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-1H-1,2,3-triazole, also known as 4-Iodo-1,2,3-triazole, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Use in Organic Compounds

“1-(4-Iodophenyl)-1H-1,2,3-triazole” is an organic compound that is used in various scientific research applications . It’s part of the organoheterocyclic compounds class, which includes many compounds with diverse properties and applications .

Use in Medicinal Chemistry

This compound is a derivative of pyrazole and is widely used in the field of medicinal chemistry. Its unique properties make it a valuable resource for researchers in this field.

Structural Characterization and Interaction Analysis

The structural nuances and intermolecular interactions of pyrazoline derivatives, which are closely related to “1-(4-iodophenyl)-1H-1,2,3-triazole”, have been studied extensively. This research provides insight into the molecular behavior and potential applications of these compounds.

Chemical Synthesis and Derivatization

Iodolopyrazolium triflates, similar in structure to “1-(4-iodophenyl)-1H-1,2,3-triazole”, serve as versatile synthetic intermediates, particularly in site-selective ring openings. These compounds have also been demonstrated to act as highly active halogen-bond donors, underscoring their utility in chemical synthesis.

Biological Activity and Medicinal Applications

The antiproliferative activity of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, structurally related to “1-(4-iodophenyl)-1H-1,2,3-triazole”, has been explored. These compounds exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating the potential of these derivatives as therapeutic agents.

properties

IUPAC Name

1-(4-iodophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBKMITIQXMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-iodophenyl)-1H-1,2,3-triazole

Synthesis routes and methods

Procedure details

To 1-(4-iodophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole, prepared in the previous step, at room temperature was added tetrabutylammonium fluoride (1 M in THF, 50 mL, 50 mmol). The reaction mixture was heated to 50° C. for 1.5 h and diluted with EtOAc. The organic phase was washed with water (2×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 10% to 50% EtOAc in hexanes) gave 1-(4-iodophenyl)-1H-1,2,3-triazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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